molecular formula C11H12N2O2 B12887236 4-(3-Ethoxy-5-methyl-1,2-oxazol-4-yl)pyridine

4-(3-Ethoxy-5-methyl-1,2-oxazol-4-yl)pyridine

Cat. No.: B12887236
M. Wt: 204.22 g/mol
InChI Key: JHXZQLJYZJQTNK-UHFFFAOYSA-N
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Description

3-Ethoxy-5-methyl-4-(pyridin-4-yl)isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-5-methyl-4-(pyridin-4-yl)isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with hydroxylamine hydrochloride. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

In an industrial setting, the production of 3-Ethoxy-5-methyl-4-(pyridin-4-yl)isoxazole may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-5-methyl-4-(pyridin-4-yl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 4-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Hydrogen gas with palladium on carbon

    Substitution: Sodium hydride in dimethylformamide (DMF)

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of various substituted isoxazoles

Scientific Research Applications

3-Ethoxy-5-methyl-4-(pyridin-4-yl)isoxazole has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-methyl-4-(pyridin-4-yl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxy-5-methyl-4-(pyridin-3-yl)isoxazole
  • 3-Ethoxy-5-methyl-4-(pyridin-2-yl)isoxazole
  • 3-Ethoxy-5-methyl-4-(pyridin-4-yl)oxazole

Uniqueness

3-Ethoxy-5-methyl-4-(pyridin-4-yl)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-ethoxy-5-methyl-4-pyridin-4-yl-1,2-oxazole

InChI

InChI=1S/C11H12N2O2/c1-3-14-11-10(8(2)15-13-11)9-4-6-12-7-5-9/h4-7H,3H2,1-2H3

InChI Key

JHXZQLJYZJQTNK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NOC(=C1C2=CC=NC=C2)C

Origin of Product

United States

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